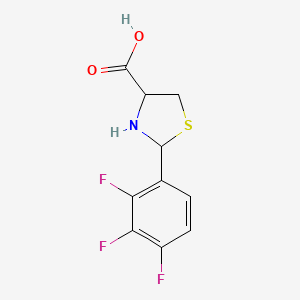

2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQVKZOOHZWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,3,4-trifluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidine derivatives, including those with trifluorophenyl substitutions, which showed promising activity against a range of bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiazolidine compounds. In vitro studies demonstrated that derivatives of 2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can inhibit the production of pro-inflammatory cytokines. This suggests a possible therapeutic role in treating inflammatory diseases.

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of this compound followed by biological evaluation. The synthesized compound was tested for its efficacy in reducing inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

| Study | Methodology | Findings |

|---|---|---|

| Antimicrobial Evaluation | Synthesis of derivatives | Active against E. coli and S. aureus |

| Anti-inflammatory Study | In vitro cytokine assays | Reduced TNF-alpha levels |

Pesticidal Properties

The trifluorophenyl group has been linked to enhanced pesticidal activity. Studies have shown that compounds with this substitution can act effectively against pests while minimizing toxicity to non-target organisms. This makes them suitable candidates for developing safer agrochemicals.

Herbicide Development

Research into herbicidal applications has also been promising. The compound's ability to inhibit specific biochemical pathways in plants suggests it could be developed into a selective herbicide with reduced environmental impact.

Case Study: Herbicidal Efficacy

In one study assessing the herbicidal activity of thiazolidine derivatives, this compound exhibited significant inhibition of weed growth in controlled environments. The results indicated a dose-dependent response, highlighting its potential utility as an eco-friendly herbicide.

| Study | Target Organism | Efficacy |

|---|---|---|

| Herbicidal Activity | Common weeds (e.g., Amaranthus spp.) | 75% growth inhibition at 100 mg/L |

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazolidine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring.

- Activity : Demonstrates superior antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin. The nitro group’s strong electron-withdrawing nature enhances interactions with bacterial enzymes .

- Data: Strain Zone of Inhibition (mm) MRSA 18–22 Bacillus subtilis 15–18 Pseudomonas aeruginosa 14–16

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Three fluorine atoms at positions 2, 3, and 4 of the phenyl ring.

- Activity: Significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. Fluorine atoms increase metabolic stability and membrane penetration, making it effective in biofilm-dominated infections .

Hydroxy- and Methoxy-Substituted Derivatives

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Methoxy group (-OCH₃) at the para position.

- The methoxy group donates electron density, altering enzyme-substrate interactions .

Heterocyclic and Aliphatic Derivatives

2-(2-Furanyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Furanyl ring substituent.

- The furan ring participates in Maillard reactions, influencing flavor stability in beverages .

2-Isobutyl-1,3-thiazolidine-4-carboxylic Acid

- Structure : Branched aliphatic chain (isobutyl group).

- Activity: Modulates aldehyde adduct formation in fermentation processes. The hydrophobic chain enhances binding to nonpolar substrates .

Key Research Findings and Trends

- Antimicrobial Activity : Nitro > Trifluorophenyl > Chlorophenyl substitutions. Nitro derivatives excel in direct antibacterial action, while trifluorophenyl compounds target biofilm resilience .

- Physicochemical Properties : Fluorinated derivatives exhibit higher logP values (e.g., trifluorophenyl: ~2.8) compared to hydroxy-substituted analogs (logP ~1.2), correlating with improved cellular uptake .

- Synthetic Accessibility : Chloro- and nitro-substituted derivatives are more straightforward to synthesize than fluorinated analogs, which require specialized fluorination techniques .

Biological Activity

2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidines known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₀H₈F₃NO₂S

- Molecular Weight : 251.24 g/mol

- CAS Number : 1265908-03-9

- Melting Point : Not specified in the sources.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to reduce oxidative stress by scavenging free radicals. This property is vital in protecting cells from oxidative damage.

- Anticancer Properties : Thiazolidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their interaction with cellular targets.

- Antimicrobial Effects : Thiazolidines are known for their antibacterial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.

Biological Activity Data

Case Study 1: Antioxidant Properties

A study demonstrated that thiazolidine derivatives significantly reduced ROS levels in cultured cells. This suggests that similar compounds could be beneficial in conditions characterized by oxidative stress.

Case Study 2: Anticancer Activity

Research on thiazolidine derivatives showed that they could inhibit the proliferation of cancer cells at low concentrations (IC50 values ranging from 1.61 to 1.98 µg/mL). The structural modifications of these compounds were crucial for enhancing their anticancer activity.

Case Study 3: Antimicrobial Effects

In vitro studies indicated that thiazolidines could effectively inhibit the growth of various bacterial strains by interfering with critical metabolic pathways. This highlights their potential as therapeutic agents against bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction yields be optimized?

A two-step synthesis is typically employed:

Condensation : React 2,3,4-trifluorobenzaldehyde with cysteine or its derivatives to form the thiazolidine ring via Schiff base intermediate.

Carboxylic acid formation : Oxidize the thiol group or hydrolyze ester-protected precursors. Optimize yields by controlling pH (6.5–7.5), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures). Catalytic agents like trifluoroacetic acid may enhance cyclization .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Use a combination of:

- Spectroscopy : FT-IR (N-H stretch at ~1570–1580 cm⁻¹ for thiazolidine ring confirmation; C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment.

- Physicochemical data : LogP (predicted ~2.5–3.0), melting point (175–177°C inferred from analogs), and solubility (polar aprotic solvents like DMSO) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial activity : Broth microdilution (MIC determination) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Include nitro-substituted analogs as positive controls due to their enhanced activity .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for fluorinated thiazolidine derivatives?

Design a substituent library varying:

Q. What mechanisms underlie the antimicrobial activity of fluorinated thiazolidine-4-carboxylic acids?

Hypothesized pathways include:

- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs).

- Membrane disruption : Enhanced lipophilicity (high LogP) from fluorine substituents promotes cell wall penetration .

- Synergy testing : Combine with β-lactam antibiotics to assess resistance reversal in methicillin-resistant S. aureus (MRSA) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Analytical validation : Ensure compound stability during assays (e.g., avoid thermal degradation during MIC testing at 37°C).

- Bound-state artifacts : For thiazolidine derivatives, confirm that aldehyde-bound forms (e.g., 3-MB-Cys) do not interfere with activity measurements via LC-MS .

- Standardize protocols : Align with CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

- LC-MS/MS : Detect and quantify hydrolyzed byproducts (e.g., cysteine derivatives) with MRM transitions.

- NMR spectroscopy : Use -NMR to confirm fluorine substitution patterns and rule out regioisomers .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

Q. What computational tools are recommended for predicting drug-likeness and toxicity?

- ADMET prediction : Use SwissADME for LogP, bioavailability radar, and PAINS alerts.

- Molecular docking : AutoDock Vina to model interactions with bacterial targets (e.g., DHFR PDB: 1DHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.